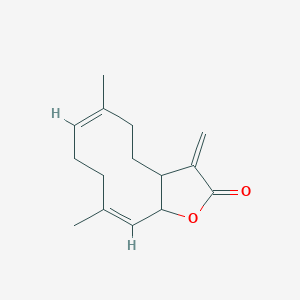

Costunolide

Descripción general

Descripción

Costunolide is a naturally occurring sesquiterpene lactone, first isolated from the roots of Saussurea costus in 1960 . It is also found in other plants such as lettuce. This compound is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-oxidative properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Costunolide is synthesized through the mevalonate pathway. The synthesis begins with the cyclization of farnesyl pyrophosphate, mediated by a sesquiterpene cyclase, to form germacrene A. This compound is then hydroxylated by a cytochrome P450 enzyme to form germacra-1(10),4,11(13)-trien-12-ol. Subsequent oxidation steps lead to the formation of germacrene acid, which is finally cyclized to form this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly from Saussurea costus roots. The extraction process typically includes solvent extraction followed by purification steps such as chromatography to isolate the pure compound .

Análisis De Reacciones Químicas

Biosynthetic Pathways

Costunolide is synthesized in plants via the mevalonate pathway through these enzymatic steps :

| Step | Reaction | Enzyme Involved | Key Intermediate |

|---|---|---|---|

| 1 | Cyclization of farnesyl pyrophosphate (FPP) | (+)-Germacrene A synthase | (+)-Germacrene A |

| 2 | Hydroxylation at C12 | (+)-Germacrene A hydroxylase | Germacra-1(10),4,11(13)-trien-12-ol |

| 3 | Oxidation to germacrene acid | NAD(P)+-dependent dehydrogenase | Germacra-1(10),4,11(13)-trien-12-oic acid |

| 4 | Lactonization | (+)-Costunolide synthase (P450) | This compound |

The final lactonization step involves C6-hydroxylation followed by intramolecular esterification .

Epoxidation and Cyclization

This compound undergoes dioxygen-mediated epoxidation under organocatalytic conditions :

-

Reagents : 1,3-Diketone (DKP) catalyst, Hantzsch ester, O₂

-

Products :

-

Santamarine (major) and reynosin (minor) via C1-C10 epoxidation and cyclization (5:1 ratio).

-

1β-Hydroxyarbusculin A under radical conditions (44% yield).

-

Mechanism : Aerobic epoxidation forms This compound epoxide , which cyclizes spontaneously . Radical pathways involve cleavage of the epoxide followed by intramolecular cyclization.

Isomerization and Rearrangement

-

E-to-Z Isomerization :

this compound’s C1–C10 double bond isomerizes to the Z-configuration using SeO₂ under aerobic conditions, yielding melampolide aristolochin . -

Thermal Cope Rearrangement :

Heating this compound induces reversible cyclization to dehydrosaussurea lactone via -sigmatropic rearrangement .

Enzymatic Modifications

This compound serves as a precursor for other sesquiterpene lactones through enzymatic transformations :

| Reaction | Enzyme | Product |

|---|---|---|

| Reduction of α,β-unsaturated bond | Enoate reductase | 11(S),13-Dihydrothis compound |

| Oxidative cyclization | Cytochrome P450 enzymes | Leucodin (guaianolide) |

These reactions highlight its role in biosynthetic diversification.

Aerobic Organocatalysis

-

Outcomes : Epoxide intermediates for santamarine/reynosin synthesis (75% combined yield).

Radical Reactions

-

Light-mediated cleavage : Blue light irradiation with Hantzsch ester generates radicals for hydroxyarbusculin A synthesis .

Reactivity with Biological Targets

While not a traditional "chemical reaction," this compound’s α-methylene-γ-lactone group enables covalent interactions :

Aplicaciones Científicas De Investigación

Biological Activities

Costunolide exhibits a wide range of biological activities, including:

- Antioxidative Properties : this compound has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and aging .

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines by blocking various signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway .

- Anticancer Activity : this compound induces apoptosis in cancer cells and inhibits tumor growth through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

Hair Growth Promotion

Recent studies have demonstrated that this compound significantly promotes the proliferation of human hair follicle dermal papilla cells. This effect is comparable to known hair growth stimulants like tofacitinib. In vivo experiments showed enhanced hair growth in mice treated with this compound .

Anticancer Potential

This compound has been investigated for its anticancer properties across various cancer types. It has been shown to inhibit renal carcinoma cell growth by inducing apoptosis and autophagy in a concentration-dependent manner . Furthermore, preclinical studies indicate its effectiveness against breast cancer and other malignancies through modulation of cell signaling pathways .

Anti-inflammatory Applications

The compound's ability to suppress inflammation has implications for treating autoimmune diseases and chronic inflammatory conditions. In models of asthma, this compound reduced eosinophil infiltration and Th2 cytokine production, suggesting its potential as a therapeutic agent for allergic diseases .

Case Studies

Mecanismo De Acción

Costunolide is compared with other sesquiterpene lactones such as parthenolide and dehydrocostuslactone:

Comparación Con Compuestos Similares

- Parthenolide

- Dehydrocostuslactone

- Germacrene A

- Leucodin

Propiedades

Número CAS |

553-21-9 |

|---|---|

Fórmula molecular |

C15H20O2 |

Peso molecular |

232.32 g/mol |

Nombre IUPAC |

(3aS,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3/b10-5-,11-9+/t13-,14+/m0/s1 |

Clave InChI |

HRYLQFBHBWLLLL-GRFSRWIASA-N |

SMILES |

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C |

SMILES isomérico |

C/C/1=C/CC/C(=C/[C@@H]2[C@@H](CC1)C(=C)C(=O)O2)/C |

SMILES canónico |

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C |

Apariencia |

Solid powder |

Punto de ebullición |

205.00 to 211.00 °C. @ 13.00 mm Hg |

melting_point |

106 - 107 °C |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CCRIS 6754; NSC 106404; Costunolide; Costus lactone; (+)-Costunolide. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.